1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Overview
Description
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a pyridazine ring with a piperidine ring and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include this compound, have shown a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and ion channels involved in various biological processes.
Mode of Action
It is known that pyridazinone derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, modulating receptor signaling, or altering ion channel function .
Biochemical Pathways
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it is likely that this compound affects multiple pathways involved in various biological processes .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid. These factors could include the pH and temperature of the body’s internal environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .
Preparation Methods
The synthesis of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new polymers and materials with unique properties.
Comparison with Similar Compounds
Similar compounds to 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid include other pyridazine derivatives and piperidine-containing molecules. For example:
Pyridazine derivatives: These compounds share the pyridazine ring and can have similar biological activities.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structural features and can be used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-5-3-2-4-13(15)14-6-7-16(19-18-14)20-10-8-12(9-11-20)17(21)22/h2-7,12H,8-11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRWFYHCLPANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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